molecular formula C15H17FN4O B2899322 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide CAS No. 1797223-71-2

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide

Cat. No.: B2899322
CAS No.: 1797223-71-2
M. Wt: 288.326
InChI Key: HGEYFXBPCKBUCT-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide is a unique organic compound known for its diverse applications across various scientific fields. The compound's structure comprises a pyrimidine ring substituted with dimethylamino and methyl groups, and a benzamide group attached to a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Nucleophilic Substitution: : The synthesis begins with the nucleophilic substitution reaction of 2-fluorobenzoyl chloride with an appropriate amine, such as 4-(dimethylamino)-6-methylpyrimidin-2-ylmethylamine, in the presence of a base like triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

  • Amide Bond Formation: : An alternative route involves the formation of the amide bond through the reaction of 2-fluorobenzoic acid with the same amine under dehydrating conditions using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

  • Large-scale production follows similar synthetic routes but often employs continuous flow techniques to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically facilitated by reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of oxidized derivatives.

  • Reduction: : Reduction reactions, using agents such as lithium aluminum hydride, can convert the compound into reduced forms.

  • Substitution: : It participates in substitution reactions, particularly nucleophilic aromatic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, potassium permanganate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nucleophiles like amines, thiols.

Major Products Formed

  • Oxidized derivatives, reduced forms of the compound, and substituted products depending on the reagents used.

Scientific Research Applications

Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules. Biology : Studied for its potential interactions with biological macromolecules. Medicine : Investigated for its pharmacological properties, including its potential as a drug candidate. Industry : Employed in the development of specialized materials and chemical products.

Mechanism of Action

  • The compound exerts its effects through interactions with molecular targets, primarily enzymes and receptors. The dimethylamino and fluorine substituents play a crucial role in binding affinity and specificity, influencing the pathways and biological responses.

Comparison with Similar Compounds

  • Compared to other benzamide derivatives, its uniqueness lies in the specific arrangement of the pyrimidine and benzamide groups and the presence of the fluorine atom.

  • Similar Compounds: : N-(2-fluorobenzyl)-4-(dimethylamino)pyrimidine, N-(4-methyl-2-pyrimidinyl)-2-fluorobenzamide.

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-fluorobenzamide stands out for its versatile applications and unique chemical properties, making it a compound of significant interest in multiple scientific domains.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-10-8-14(20(2)3)19-13(18-10)9-17-15(21)11-6-4-5-7-12(11)16/h4-8H,9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEYFXBPCKBUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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